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Introduction
VX-150 is an investigational, orally administered prodrug that is rapidly converted in the body to

its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel

NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory

neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of

pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for

the treatment of various pain states, potentially offering analgesia with a reduced risk of the

central nervous system side effects associated with other classes of analgesics. This technical

guide provides a comprehensive summary of the available preclinical and clinical data on the

pharmacokinetics and bioavailability of VX-150 and its active metabolite.

Preclinical Pharmacokinetics and Bioavailability (in
Rats)
A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of

VX-150 (referred to as VX-150M) following both intravenous and oral administration.[1][2][3]

Data Presentation
Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg)[1][2][3]
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Parameter Value Unit

Terminal Half-Life (t½) 1.33 h

Clearance (CL) 8.91 mL/min/kg

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats[1][2][3]

Oral Dose (mg/kg) Tmax (h) Bioavailability (%)

5 0.19 - 0.36 26.67 - 36.11

10 0.19 - 0.36 26.67 - 36.11

20 0.19 - 0.36 26.67 - 36.11

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M[1][2]

Parameter Value Unit

Caco-2 Permeability 6.1 x 10⁻⁶ cm/s

Plasma Protein Binding 96.2 - 97.5 %

Metabolic Stability
Low turnover in human liver

microsomes
-

Experimental Protocols
Study Design: Male Sprague-Dawley rats were administered either a single intravenous

dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of VX-150.

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was

determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-

Tandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via
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protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters

ACQUITY BEH C18 column.[1][2][3]

Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-
150M.[1][2]

Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined

using methods such as equilibrium dialysis.

Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with

human liver microsomes.[1][2]

Clinical Pharmacokinetics and Bioavailability (in
Humans)
A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in

healthy male adults to evaluate the pharmacokinetics of the active moiety of VX-150.[4][5]

Data Presentation
Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of VX-150 in

Healthy Male Adults (1250 mg)[4][5]

Parameter Value Unit

Maximum Median

Concentration (Cmax)
4.30 µg/mL

Time to Maximum

Concentration (Tmax)
4 h

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve

(AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this

time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk

on the pharmacokinetics of different formulations of VX-150; however, the quantitative results
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from this study are not publicly available.

Experimental Protocols
Study Design: A randomized, double-blind, placebo-controlled, crossover study was

conducted in 20 healthy male subjects aged 18-55 years.[4][5]

Dosing: Subjects received a single oral dose of 1250 mg of VX-150 or a placebo, with a

washout period of at least 7 days between treatments.[4][5] The dose was administered in a

fasted state.[4]

Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and

at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]

Analytical Method: Plasma concentrations of the active moiety of VX-150 and its major

circulating metabolite were determined using a validated analytical method.
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Mechanism of action of VX-150.
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Pharmacokinetic study workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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